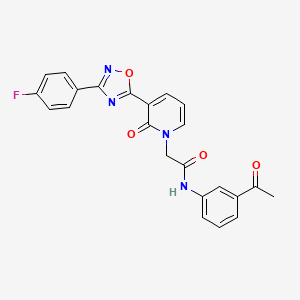

![molecular formula C22H23FN6O2 B3405016 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251687-87-2](/img/structure/B3405016.png)

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Overview

Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is essential for its inhibitory effects on ENT1 and ENT2 . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is crucial .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in reducing tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Applications

The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and mediators, making it a valuable candidate for treating inflammatory diseases. Its mechanism involves the suppression of pathways like NF-κB and COX-2, which are pivotal in the inflammatory response .

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a promising candidate for developing treatments against viral infections .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Antibacterial Properties

This compound has demonstrated antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. This makes it a potential candidate for developing new antibiotics, especially against resistant bacterial strains .

Antifungal Applications

In addition to its antibacterial properties, the compound also shows efficacy against fungal infections. It can inhibit the growth of various fungal species by targeting fungal cell membranes or interfering with fungal metabolism. This broad-spectrum activity makes it useful in treating fungal infections .

Cardioprotective Effects

Studies have explored the cardioprotective effects of this compound. It can reduce myocardial infarction size and improve cardiac function by modulating oxidative stress and inflammatory responses in cardiac tissues. This suggests its potential use in treating cardiovascular diseases .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can protect cells from oxidative damage. This activity is beneficial in preventing or treating diseases where oxidative stress plays a key role, such as diabetes, atherosclerosis, and certain cancers .

Mechanism of Action

- FPMINT interacts with specific molecular targets within the body. While the exact targets may vary, one notable possibility is the inhibition of equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in cellular nucleoside uptake and homeostasis .

Target of Action

Biochemical Pathways

Future Directions

properties

IUPAC Name |

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O2/c1-31-16-8-6-15(7-9-16)26-21(30)17-14-25-22(27-20(17)24)29-12-10-28(11-13-29)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H,26,30)(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKKFXUNDBRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

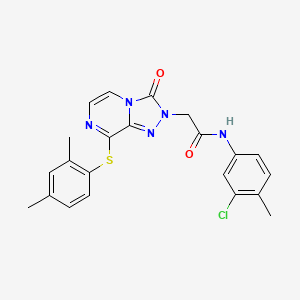

![N-(3-chloro-2-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3404945.png)

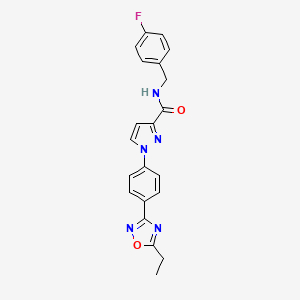

![N-{5-[(E)-2-(5-{[(3-chloro-4-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B3404965.png)

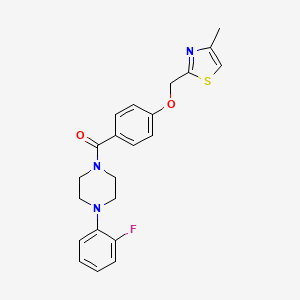

![N-[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-methoxybenzamide](/img/structure/B3404977.png)

![4-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3404984.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B3404995.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3405003.png)

![methyl 2-[4-({[(4-methanesulfonylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405006.png)

![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405023.png)

![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-methylphenyl)urea](/img/structure/B3405033.png)

![6-butyl-3-{[4-(2-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3405051.png)